3-(4-Ethylcyclohexyl)-1-methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]urea
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Overview
Description
3-(4-Ethylcyclohexyl)-1-methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]urea is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, ensuring that the reaction conditions are maintained to produce the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylcyclohexyl)-1-methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(4-Ethylcyclohexyl)-1-methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-(4-Ethylcyclohexyl)-1-methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of microorganisms or cancer cells. The thiadiazole moiety is known to interact with biological macromolecules, leading to the disruption of normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core and exhibit similar biological activities.
Oxadiazole derivatives: Similar in structure but with an oxygen atom in place of sulfur, showing comparable antimicrobial and anticancer properties.
Uniqueness
3-(4-Ethylcyclohexyl)-1-methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
3-(4-ethylcyclohexyl)-1-methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS/c1-4-11-5-7-12(8-6-11)15-14(19)18(3)9-13-17-16-10(2)20-13/h11-12H,4-9H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGERLGGLCNFDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)N(C)CC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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